molecular formula C18H17N5O3 B249949 N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide

Numéro de catalogue B249949
Poids moléculaire: 351.4 g/mol
Clé InChI: GRKVNQYVNUQWNZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as CEP-32496, is a small-molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound is a member of the quinazoline family of compounds, which are known to have a variety of biological activities.

Mécanisme D'action

N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide is a potent inhibitor of the receptor tyrosine kinase MET, which is known to play a key role in cancer cell growth and survival. By inhibiting MET, N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide blocks the downstream signaling pathways that promote cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of key signaling molecules, including AKT and ERK, which are known to be important in cancer cell growth and survival. In addition, it induces apoptosis, or programmed cell death, in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. It is also relatively stable and has a long half-life, allowing for sustained exposure to cells. However, one limitation is that it is not very water-soluble, which can make it difficult to administer in vivo.

Orientations Futures

There are several potential future directions for research on N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide. One area of interest is the development of combination therapies that include N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide with other targeted therapies or chemotherapy agents. Another area of interest is the identification of biomarkers that can predict response to N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide, which could help to personalize treatment for individual patients. Finally, there is potential for the development of new analogs of N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide that could have improved potency or pharmacokinetic properties.

Méthodes De Synthèse

The synthesis of N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide involves a series of chemical reactions, starting with the reaction of 6-methylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethylenediamine to form the amide, which is then cyclized to form the quinazoline ring. The final step involves the introduction of the carbonyl group to form the final compound.

Applications De Recherche Scientifique

N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide has been studied extensively in preclinical models of cancer, with promising results. It has been shown to inhibit the growth of a variety of cancer cell lines, including lung, breast, colon, and pancreatic cancer cells. In addition, it has been shown to be effective in vivo, with significant tumor growth inhibition observed in mouse models of cancer.

Propriétés

Formule moléculaire

C18H17N5O3

Poids moléculaire

351.4 g/mol

Nom IUPAC

N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C18H17N5O3/c1-11-6-7-12(10-21-11)16(24)19-8-9-20-18(26)15-22-14-5-3-2-4-13(14)17(25)23-15/h2-7,10H,8-9H2,1H3,(H,19,24)(H,20,26)(H,22,23,25)

Clé InChI

GRKVNQYVNUQWNZ-UHFFFAOYSA-N

SMILES isomérique

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

SMILES canonique

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.